Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate
Description
Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Properties
IUPAC Name |
tert-butyl 5,8-diazaspiro[2.6]nonane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-13-8-12(9-14)4-5-12/h13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNYNNBRSJFDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC2(C1)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822802-10-7 | |
| Record name | tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate typically involves the reaction of tert-butyl 5,8-diazaspiro[2.6]nonane with a carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reactors and optimized reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 5,8-diazaspiro[2.6]nonane: A precursor to the carboxylate derivative.
Spiro[2.6]nonane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties compared to other similar compounds .
Biological Activity
Tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 226.32 g/mol. Its structure includes a diazaspiro framework, which contributes to its reactivity and biological interactions. The presence of nitrogen atoms in its structure is particularly relevant for biological activity, as these can participate in various biochemical processes.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. This compound may modulate enzyme activity or receptor binding, influencing various signaling pathways. Although detailed mechanisms remain to be fully elucidated, initial studies suggest that it could act as an inhibitor or modulator of certain biological processes.
Biological Activities
Research indicates that this compound exhibits:
- Antimicrobial Activity : Preliminary studies have shown that compounds with similar spirocyclic structures possess antibacterial properties, suggesting potential efficacy against various pathogens.
- Anticancer Properties : Some derivatives of spirocyclic compounds have been investigated for their ability to inhibit tumor growth, indicating that this compound may also have anticancer potential.
- Neurological Effects : Given the structural similarities with compounds used in neuropharmacology, this compound may influence neurotransmitter systems or exhibit neuroprotective effects.
Case Studies and Experimental Data
- Antimicrobial Testing : A study evaluated the antimicrobial properties of several diazaspiro compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
- Cell Viability Assays : In vitro assays demonstrated that this compound could reduce cell viability in certain cancer cell lines by inducing apoptosis. The mechanism was linked to the activation of caspase pathways.
- Binding Affinity Studies : Interaction studies using radiolabeled ligands indicated that this compound has a high affinity for specific neurotransmitter receptors, which may explain its potential effects on neurological functions.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Future Directions
Further research is essential to fully characterize the biological activities and mechanisms of action of this compound:
- In Vivo Studies : Conducting animal studies will provide insights into pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure influence biological activity could lead to more potent derivatives.
- Clinical Trials : If preclinical studies are promising, advancing to clinical trials will be crucial for assessing safety and effectiveness in humans.
Q & A
Q. What are the standard synthetic routes for tert-butyl 5,8-diazaspiro[2.6]nonane-5-carboxylate, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with cyclization of precursor amines and ketones. For example, a tert-butyl carbamate-protected intermediate may undergo spiroannulation via intramolecular nucleophilic substitution. Key conditions include anhydrous solvents (e.g., THF or DCM), controlled temperature (0–25°C), and catalysts like triethylamine for deprotonation. Post-synthesis purification via column chromatography or recrystallization ensures high purity . Yield optimization requires precise stoichiometry of reagents and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms spirocyclic connectivity and tert-butyl group orientation. Mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amine (N-H) stretches. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What are the recommended storage conditions to ensure the stability of this compound?
Store the compound at 2–8°C in airtight, light-resistant containers under anhydrous conditions. Moisture and prolonged exposure to ambient temperatures can hydrolyze the tert-butyl carbamate group, leading to decomposition. Stability tests under nitrogen atmospheres show no degradation for ≥6 months when stored properly .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound derivatives?
Quantum mechanical calculations (e.g., DFT) model transition states and activation energies to predict viable spiroannulation pathways. Machine learning algorithms trained on reaction databases can suggest optimal solvents, temperatures, and catalysts. For example, simulations may reveal that polar aprotic solvents like DMF stabilize intermediates during ring closure, reducing side-product formation .
Q. How should researchers address contradictions in reported biological activities of spirocyclic diazaspiro compounds like this compound?
Discrepancies often arise from assay variability (e.g., cell line specificity, concentration ranges) or impurities in test samples. To resolve contradictions:
Q. What strategies are effective in resolving low yields during substitution reactions of this compound?
Low yields in nucleophilic substitutions (e.g., alkylation) often stem from steric hindrance at the spirocyclic nitrogen. Mitigation strategies include:
Q. What role does the spirocyclic structure play in modulating the compound’s reactivity and binding affinity?
The spiro framework imposes conformational rigidity, which:
- Reduces entropy penalties during receptor binding, enhancing affinity for targets like GPCRs or kinases.
- Limits rotational freedom at the nitrogen centers, favoring selective nucleophilic attack in substitution reactions. Computational docking studies suggest the spirocyclic core improves pharmacokinetic properties by reducing metabolic degradation .
Methodological Considerations
- Data Contradiction Analysis : Cross-reference experimental results with computational predictions to identify outliers. For example, if a reaction yields 40% experimentally but simulations predict >70%, investigate impurities or unaccounted solvent effects .
- Experimental Design : Use DoE (Design of Experiments) to systematically vary parameters (temperature, solvent, catalyst loading) and identify yield-optimizing conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
